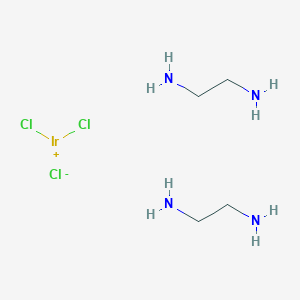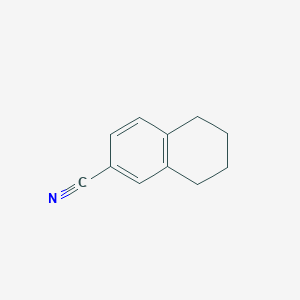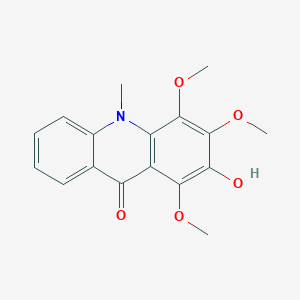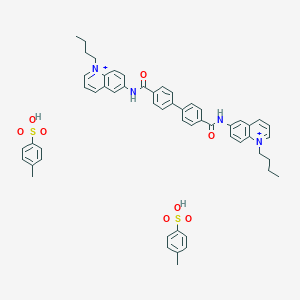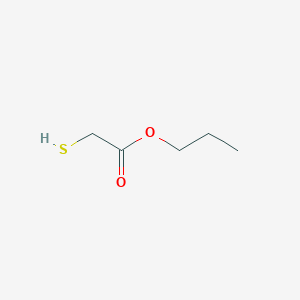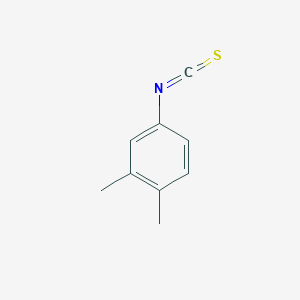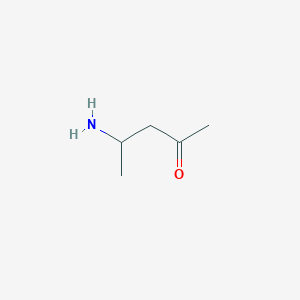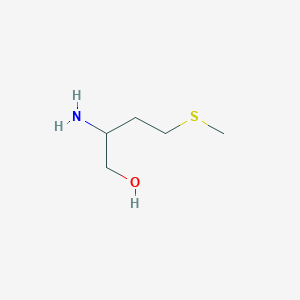
Aluminum chlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum chlorate is a white crystalline compound that is used in various industrial and laboratory applications. It is a strong oxidizing agent and has the chemical formula Al(ClO3)3. Aluminum chlorate is used in the production of fireworks, matches, and explosives. Additionally, it has several scientific research applications due to its unique properties and characteristics.
Mechanism of Action
Aluminum chlorate acts as a strong oxidizing agent due to its ability to donate oxygen atoms. It reacts with various organic and inorganic compounds, leading to the formation of new products. Its oxidizing properties make it a useful reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
Aluminum chlorate is toxic and can cause harm to living organisms. It can cause skin irritation, eye damage, and respiratory problems. Additionally, it can cause damage to the liver and kidneys. Its toxic properties make it unsuitable for use in biomedical applications.
Advantages and Limitations for Lab Experiments
Aluminum chlorate has several advantages and limitations for lab experiments. Its oxidizing properties make it a useful reagent in organic chemistry. However, its toxic properties make it unsuitable for use in biomedical applications. Additionally, it can react violently with certain organic compounds, leading to the formation of explosive mixtures.
Future Directions
There are several future directions for the use of aluminum chlorate in scientific research. It can be used in the synthesis of new organic compounds with unique properties and characteristics. Additionally, its oxidizing properties can be used in the production of new materials with improved properties. Further research can be carried out to understand the mechanism of action of aluminum chlorate and its potential applications in various fields.
Conclusion:
Aluminum chlorate is a useful compound with several scientific research applications. Its oxidizing properties make it a useful reagent in organic chemistry, and its unique properties make it suitable for the production of new materials. However, its toxic properties make it unsuitable for use in biomedical applications. Further research can be carried out to explore its potential applications in various fields.
Synthesis Methods
Aluminum chlorate can be synthesized by reacting aluminum hydroxide with chloric acid. The reaction produces aluminum chlorate and water. The reaction is exothermic and should be carried out in a well-ventilated area.
Scientific Research Applications
Aluminum chlorate has several scientific research applications. It is used in the production of aluminum oxide nanoparticles, which have several industrial and biomedical applications. Additionally, it is used as a catalyst in various chemical reactions. Its oxidizing properties make it a useful reagent in organic chemistry.
properties
CAS RN |
15477-33-5 |
|---|---|
Product Name |
Aluminum chlorate |
Molecular Formula |
AlCl3O9 |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
aluminum;trichlorate |
InChI |
InChI=1S/Al.3ClHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI Key |
QFIGQGUHYKRFAI-UHFFFAOYSA-K |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3] |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3] |
Other CAS RN |
15477-33-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




